molecular formula C12H10Cl2F2N2Pt B14463790 Dichloroplatinum(2+);(2-fluorophenyl)azanide CAS No. 71744-88-2

Dichloroplatinum(2+);(2-fluorophenyl)azanide

Cat. No.: B14463790
CAS No.: 71744-88-2
M. Wt: 486.2 g/mol
InChI Key: DNCFDOOOOJINQS-UHFFFAOYSA-L
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Description

Dichloroplatinum(2+);(2-fluorophenyl)azanide is a coordination compound that features a platinum center coordinated to two chloride ions and a 2-fluorophenyl azanide ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloroplatinum(2+);(2-fluorophenyl)azanide typically involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II), with 2-fluoroaniline under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar methods to those described above. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dichloroplatinum(2+);(2-fluorophenyl)azanide can undergo various chemical reactions, including:

    Oxidation: The platinum center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form different platinum species.

    Substitution: Ligands coordinated to the platinum center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes.

Scientific Research Applications

Chemistry

In chemistry, Dichloroplatinum(2+);(2-fluorophenyl)azanide is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes. Its unique coordination environment allows for selective activation of substrates.

Biology and Medicine

In the field of medicine, compounds similar to this compound are studied for their potential anticancer properties. Platinum-based drugs, such as cisplatin, are well-known for their ability to induce apoptosis in cancer cells by binding to DNA and disrupting cellular processes .

Industry

Industrially, this compound may be used in the development of new materials and as a catalyst in various chemical manufacturing processes. Its stability and reactivity make it a valuable component in industrial applications.

Mechanism of Action

The mechanism of action of Dichloroplatinum(2+);(2-fluorophenyl)azanide involves the coordination of the platinum center to target molecules, such as DNA in the case of anticancer activity. The platinum center can form cross-links with DNA, leading to the disruption of DNA replication and transcription, ultimately inducing cell death. The molecular pathways involved include the activation of apoptotic signaling cascades and inhibition of DNA repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug that forms DNA cross-links.

    Carboplatin: A platinum-based drug with a similar mechanism of action to cisplatin but with reduced side effects.

    Oxaliplatin: Another platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer.

Uniqueness

Dichloroplatinum(2+);(2-fluorophenyl)azanide is unique due to the presence of the 2-fluorophenyl azanide ligand, which may impart distinct reactivity and selectivity compared to other platinum-based compounds. This uniqueness can be leveraged in the design of new catalysts and therapeutic agents.

Properties

CAS No.

71744-88-2

Molecular Formula

C12H10Cl2F2N2Pt

Molecular Weight

486.2 g/mol

IUPAC Name

dichloroplatinum(2+);(2-fluorophenyl)azanide

InChI

InChI=1S/2C6H5FN.2ClH.Pt/c2*7-5-3-1-2-4-6(5)8;;;/h2*1-4,8H;2*1H;/q2*-1;;;+4/p-2

InChI Key

DNCFDOOOOJINQS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)[NH-])F.C1=CC=C(C(=C1)[NH-])F.Cl[Pt+2]Cl

Origin of Product

United States

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